molecular formula C36H64N2O2 B14565481 N,N'-(Ethane-1,2-diyl)bis(N-cyclohexylundec-10-enamide) CAS No. 61797-62-4

N,N'-(Ethane-1,2-diyl)bis(N-cyclohexylundec-10-enamide)

Cat. No.: B14565481
CAS No.: 61797-62-4
M. Wt: 556.9 g/mol
InChI Key: RRZGTMQDOJIUDD-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-cyclohexylundec-10-enamide) is an organic compound characterized by its unique structure, which includes two cyclohexyl groups and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-cyclohexylundec-10-enamide) typically involves the reaction of ethane-1,2-diamine with cyclohexyl isocyanate and undec-10-enoic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-(Ethane-1,2-diyl)bis(N-cyclohexylundec-10-enamide) can undergo various chemical reactions, including:

    Oxidation: The aliphatic chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The compound can be reduced to modify the double bond in the undec-10-enamide moiety.

    Substitution: The amide groups can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can lead to saturated amides.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-cyclohexylundec-10-enamide) has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest potential use in the design of therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-cyclohexylundec-10-enamide) involves its interaction with specific molecular targets. The cyclohexyl groups and the long aliphatic chain may facilitate binding to hydrophobic pockets in proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • N,N’-(Ethane-1,2-diyl)bis(N-cyclohexylformamide)
  • N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
  • N,N’-(Ethane-1,2-diyl)bis(benzamides)

Comparison: N,N’-(Ethane-1,2-diyl)bis(N-cyclohexylundec-10-enamide) is unique due to its long aliphatic chain and the presence of cyclohexyl groups. This structural feature distinguishes it from other similar compounds, which may have different substituents or shorter chains. The unique structure of N,N’-(Ethane-1,2-diyl)bis(N-cyclohexylundec-10-enamide) contributes to its distinct chemical and biological properties.

Properties

CAS No.

61797-62-4

Molecular Formula

C36H64N2O2

Molecular Weight

556.9 g/mol

IUPAC Name

N-cyclohexyl-N-[2-[cyclohexyl(undec-10-enoyl)amino]ethyl]undec-10-enamide

InChI

InChI=1S/C36H64N2O2/c1-3-5-7-9-11-13-15-23-29-35(39)37(33-25-19-17-20-26-33)31-32-38(34-27-21-18-22-28-34)36(40)30-24-16-14-12-10-8-6-4-2/h3-4,33-34H,1-2,5-32H2

InChI Key

RRZGTMQDOJIUDD-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)N(CCN(C1CCCCC1)C(=O)CCCCCCCCC=C)C2CCCCC2

Origin of Product

United States

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